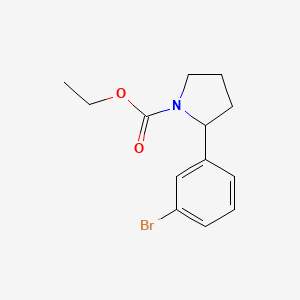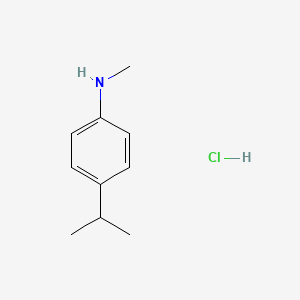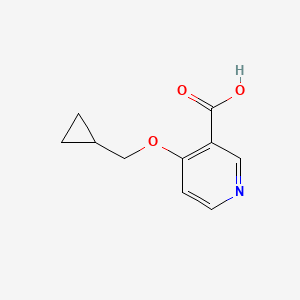
6-((4-(3-methoxyphenyl)-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((4-(3-methoxyphenyl)-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H18N6O5S and its molecular weight is 466.47. The purity is usually 95%.
BenchChem offers high-quality 6-((4-(3-methoxyphenyl)-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-((4-(3-methoxyphenyl)-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a pyrimidine-2,4(1H,3H)-dione with a 4-(3-methoxyphenyl)-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazole-3-yl)methyl group.", "Starting Materials": [ "Pyrimidine-2,4(1H,3H)-dione", "4-(3-methoxyphenyl)-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazole-3-yl)methanol", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "Chloroform", "Methanol", "Diethyl ether", "Sodium bicarbonate" ], "Reaction": [ "The 4-(3-methoxyphenyl)-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazole-3-yl)methanol is reacted with DCC and DMAP in chloroform to form the corresponding ester intermediate.", "The pyrimidine-2,4(1H,3H)-dione is then added to the reaction mixture and stirred at room temperature for several hours to allow for the formation of the desired product.", "The reaction mixture is then filtered and the product is purified by column chromatography using a mixture of methanol and diethyl ether as the eluent.", "The final product is obtained as a white solid and is characterized by NMR and mass spectrometry.", "To remove any remaining impurities, the product is washed with a solution of sodium bicarbonate and dried under vacuum." ] } | |
CAS RN |
852152-67-1 |
Product Name |
6-((4-(3-methoxyphenyl)-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione |
Molecular Formula |
C21H18N6O5S |
Molecular Weight |
466.47 |
IUPAC Name |
6-[[4-(3-methoxyphenyl)-5-[(3-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H18N6O5S/c1-32-17-7-3-5-15(11-17)26-18(9-14-10-19(28)23-20(29)22-14)24-25-21(26)33-12-13-4-2-6-16(8-13)27(30)31/h2-8,10-11H,9,12H2,1H3,(H2,22,23,28,29) |
InChI Key |
IAZOKIXFYLKFDG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2C(=NN=C2SCC3=CC(=CC=C3)[N+](=O)[O-])CC4=CC(=O)NC(=O)N4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(2,5-difluorophenyl)methoxy]-5H,7H,8H-thiopyrano[4,3-c]pyridazine](/img/structure/B2939540.png)
![1-(Azepan-1-yl)-2-[4-[methyl(pyrimidin-4-yl)amino]piperidin-1-yl]ethanone](/img/structure/B2939541.png)
![2-{[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B2939543.png)


![3-[(4-chlorophenyl)methyl]-N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2939548.png)





![Rel-(1R,3R,4S)-3-((tert-butoxycarbonyl)amino)bicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2939559.png)